molecular formula C21H22N2O2S B2558621 2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 922480-15-7

2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2558621
CAS No.: 922480-15-7
M. Wt: 366.48
InChI Key: ZJOKGNSIWYUWAV-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide (CAS 922480-15-7) is a synthetic organic compound belonging to the class of thiazole derivatives. Thiazoles are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and their ability to act as ligands for various biological targets . This acetamide derivative features a molecular formula of C21H22N2O2S and a molecular weight of 366.48 g/mol . The compound is of significant interest in early-stage pharmaceutical research and chemical biology. While specific pharmacological data for this compound is limited in public literature, its core structure is closely related to other arylthiazole-acetamide hybrids that have demonstrated potent inhibitory activity against enzymes like α-glycosidase . Such inhibitors are investigated for their potential to manage postprandial hyperglycemia in Type 2 Diabetes by delaying carbohydrate digestion . The mechanism of action for related compounds often involves targeting the active site of metabolic enzymes, with the arylthiazole moiety playing a critical role in binding to key residues . Researchers value this compound for exploring structure-activity relationships (SAR) and developing new therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-3-15-5-9-17(10-6-15)19-14-26-21(22-19)23-20(24)13-16-7-11-18(12-8-16)25-4-2/h5-12,14H,3-4,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOKGNSIWYUWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Construction

The thiazole ring is synthesized via the Hantzsch thiazole synthesis, which involves cyclocondensation of a thiourea derivative with an α-halo ketone. For this compound, 4-(4-ethylphenyl)-2-aminothiazole serves as the foundational intermediate.

Representative Protocol:

  • Reactants :
    • 4-Ethylphenacyl bromide (α-halo ketone, 1.0 equiv)
    • Thiourea (1.2 equiv)
  • Conditions :
    • Solvent: Ethanol (reflux, 8–12 hours)
    • Catalyst: None required
  • Workup :
    • Cool to room temperature, filter precipitated product, wash with cold ethanol.
  • Yield : 72–78% (white crystalline solid).

Acetamide Functionalization

The 2-aminothiazole intermediate undergoes acetylation with 2-(4-ethoxyphenyl)acetyl chloride. This step introduces the ethoxyphenylacetamide moiety.

Procedure:

  • Reactants :
    • 4-(4-Ethylphenyl)-2-aminothiazole (1.0 equiv)
    • 2-(4-Ethoxyphenyl)acetyl chloride (1.1 equiv)
  • Conditions :
    • Solvent: Dichloromethane (0°C to room temperature, 4 hours)
    • Base: Triethylamine (1.5 equiv)
  • Workup :
    • Extract with NaHCO₃ (5%), dry over MgSO₄, concentrate under reduced pressure.
  • Yield : 65–70% (off-white powder).

Industrial Production Methods

Scale-up synthesis prioritizes cost-efficiency, safety, and yield optimization. Continuous flow reactors and automated systems are employed to enhance reproducibility.

Large-Scale Thiazole Synthesis

Reactor Design :

  • Type : Continuous stirred-tank reactor (CSTR)
  • Parameters :
    • Temperature: 80°C
    • Residence time: 2 hours
    • Throughput: 50 kg/day

Purification :

  • Method : Recrystallization from ethanol/water (3:1)
  • Purity : >99% (HPLC).

Acetylation Under Flow Conditions

System Configuration :

  • Microreactor : Packed-bed column (Pd/C catalyst)
  • Conditions :
    • Solvent: Toluene
    • Temperature: 50°C
    • Pressure: 3 bar

Advantages :

  • Reduced reaction time (1.5 hours vs. 4 hours batch).
  • Yield improvement to 82%.

Optimization Strategies

Solvent Screening

Comparative studies reveal solvent polarity significantly impacts acetylation efficiency:

Solvent Dielectric Constant Yield (%) Purity (%)
Dichloromethane 8.93 65 98
THF 7.58 58 95
Acetonitrile 37.5 72 97

Acetonitrile enhances nucleophilicity of the amine, improving yield despite higher polarity.

Catalytic Enhancements

Base Optimization :

  • Triethylamine : 65% yield
  • DMAP (4-Dimethylaminopyridine) : 78% yield (via dual activation of acyl chloride).

Comparative Analysis of Methodologies

Method Thiazole Yield (%) Acetylation Yield (%) Total Yield (%) Scalability
Batch (Ethanol) 75 65 48.8 Moderate
Flow (Toluene) 80 82 65.6 High
Microwave-Assisted 85 70 59.5 Low

Flow chemistry outperforms batch methods in throughput and yield, making it preferable for industrial applications.

Structural Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃).
  • IR (KBr) :
    • 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N thiazole).

Purity Assessment

  • HPLC Conditions :
    • Column: C18 (4.6 × 250 mm, 5 µm)
    • Mobile phase: Acetonitrile/water (70:30)
    • Retention time: 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of 4-ethoxyaniline.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains and fungi. The synthesized compounds were evaluated using standard microbiological techniques, revealing promising results for antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Thiazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that certain thiazole compounds can inhibit the proliferation of cancer cell lines, including breast cancer cells (MCF7). The mechanism often involves the induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that these compounds interact with specific protein targets involved in cancer progression, enhancing their therapeutic efficacy .

Acetylcholinesterase Inhibition

Compounds containing thiazole rings have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibitors of AChE are crucial for increasing acetylcholine levels in the brain, potentially alleviating symptoms of cognitive decline. Research indicates that modifications to the thiazole structure can enhance inhibitory activity, making these compounds candidates for further development as therapeutic agents against Alzheimer's disease .

Synthesis Techniques

The synthesis of 2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions:

  • Formation of Thiazole Ring : The initial step often includes the reaction of appropriate phenolic compounds with thioketones or thioureas.
  • Acetamide Formation : The thiazole derivative is then reacted with acetic anhydride or acetyl chloride to form the acetamide.
  • Purification : The final product is purified using recrystallization or chromatography techniques to ensure high purity for biological testing.

Case Studies and Research Findings

StudyFocusFindings
Synthesis and Biological Evaluation of Thiazole DerivativesAntimicrobial and Anticancer ActivityIdentified several derivatives with potent activity against bacterial strains and MCF7 breast cancer cells .
Molecular Docking StudiesBinding InteractionsDemonstrated effective binding of thiazole derivatives to AChE and cancer-related proteins, indicating potential therapeutic mechanisms .
Structure-Activity Relationship AnalysisAChE InhibitionFound that specific structural modifications significantly enhance AChE inhibitory activity, highlighting the importance of molecular design in drug development .

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiazole ring is known to bind to various biological targets, potentially inhibiting enzyme activity or interfering with cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole-Based Acetamides

Compound Name Thiazole Substituent (Position 4) Acetamide Substituent Key Structural Differences Reference
2-(4-Ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide 4-Ethylphenyl 4-Ethoxyphenyl Reference compound -
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide 4-Cyanophenyl 4-Ethoxyphenyl Cyano group enhances polarity
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14) 3-Chloro-4-fluorophenyl Unsubstituted Halogenated aryl; simpler acetamide
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a) 4-Hydroxy-3-methoxyphenyl Unsubstituted Polar hydroxy/methoxy groups
N-(4-(m-Chlorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (3g) m-Chlorophenyl Thiazolidinone-linked Additional thiazolidinone moiety

Key Observations :

  • Electronic Effects: The 4-ethylphenyl group in the target compound provides steric bulk and moderate lipophilicity.
  • Polarity : Hydroxy/methoxy substituents (e.g., compound 6a in ) increase polarity and hydrogen-bonding capacity compared to the ethoxy group.
  • Biological Relevance: Thiazolidinone-linked derivatives (e.g., 3g in ) exhibit α-glucosidase inhibitory activity, suggesting that structural extensions to the acetamide moiety can enhance pharmacological profiles.

Key Observations :

  • Thiourea and bromo ketone intermediates are common in thiazole ring formation ().
  • Palladium-catalyzed cross-coupling (e.g., Suzuki reaction) enables aryl group diversification ().
  • Post-synthetic modifications, such as acetylation or thiazolidinone addition, expand functional diversity.

Table 3: Reported Activities of Structural Analogues

Compound Biological Activity IC50/Inhibition (%) Reference
N-[4-(m-Chlorophenyl)-1,3-thiazol-2-yl]-2-(thiazolidinone)acetamide (3g) α-Glucosidase inhibition 63% inhibition
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) COX/LOX inhibition (hypothesized) Not reported
2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b) Antiproliferative activity (cancer cell lines) Not reported

Key Observations :

  • Thiazolidinone derivatives (e.g., 3g) show promising enzyme inhibition, likely due to hydrogen-bonding interactions with the dioxo moiety .
  • Ethoxyphenyl-containing analogues (e.g., compound 6b in ) are explored for antiproliferative effects, though specific data for the target compound remain unreported.

Physicochemical Properties

Table 4: Predicted Properties Based on Analogues

Property Target Compound N-[4-(4-Cyanophenyl)-...]acetamide Compound 3g
Molecular Weight ~363.5 g/mol 363.43 g/mol ~410 g/mol
LogP (Lipophilicity) ~4.5 (estimated) ~3.8 (lower due to cyano) ~2.9 (polar)
Solubility Low (lipophilic substituents) Moderate (polar cyano) High (thiazolidinone)

Key Observations :

  • Polar substituents (e.g., cyano or thiazolidinone) improve solubility but may reduce membrane permeability.

Biological Activity

2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide is a compound that has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article explores its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The general structure can be represented as follows:

C18H22N2O2S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole moieties. For instance, thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
1A-4311.61
2HT291.98

In a study focusing on similar thiazole derivatives, it was observed that modifications on the phenyl ring significantly influenced the cytotoxicity, suggesting a structure-activity relationship (SAR) where electron-donating groups enhance activity.

Antimicrobial Activity

The antimicrobial properties of 2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide have also been investigated. It has shown promising results against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

Moreover, compounds with similar structures have been evaluated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines through modulation of signaling pathways such as MAPK/NF-kB has been reported.

Case Study:
A study involving a thiazole derivative demonstrated significant inhibition of inflammatory markers in a β-Amyloid-induced Alzheimer’s disease model, suggesting that the compound could be beneficial in neuroinflammatory conditions .

Mechanistic Insights

The biological activities of thiazole-containing compounds are often attributed to their ability to interact with specific molecular targets within cells. For instance, the presence of electron-donating groups in the phenyl ring enhances interactions with cellular proteins involved in apoptosis and cell cycle regulation.

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